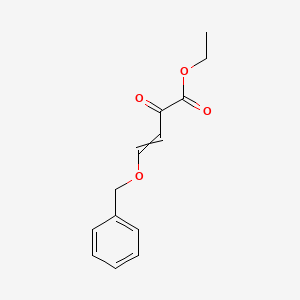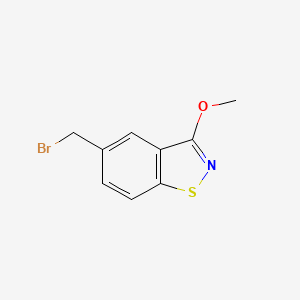![molecular formula C11H20N2O2S2 B14482033 3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid CAS No. 67358-30-9](/img/structure/B14482033.png)
3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid is an organic compound that features a piperidine ring substituted with a sulfanylcarbonylamino group and a carbothioic S-acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid can be achieved through a multi-step process involving the introduction of the sulfanylcarbonylamino group and the carbothioic S-acid group onto the piperidine ring. Common synthetic routes include:
Nucleophilic Substitution: Starting with a piperidine derivative, a nucleophilic substitution reaction can introduce the sulfanylcarbonylamino group.
Thioesterification: The carbothioic S-acid group can be introduced through a thioesterification reaction, where a thiol reacts with an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid involves its interaction with specific molecular targets. The sulfanylcarbonylamino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The carbothioic S-acid group can participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{4-[(Carbamoyl)amino]butyl}piperidine-1-carbothioic S-acid: Similar structure but with a carbamoyl group instead of a sulfanylcarbonyl group.
3-{4-[(Methylthio)amino]butyl}piperidine-1-carbothioic S-acid: Contains a methylthio group instead of a sulfanylcarbonyl group.
Uniqueness
3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid is unique due to the presence of both the sulfanylcarbonylamino group and the carbothioic S-acid group, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
67358-30-9 |
|---|---|
Molekularformel |
C11H20N2O2S2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
3-[4-(sulfanylcarbonylamino)butyl]piperidine-1-carbothioic S-acid |
InChI |
InChI=1S/C11H20N2O2S2/c14-10(16)12-6-2-1-4-9-5-3-7-13(8-9)11(15)17/h9H,1-8H2,(H,15,17)(H2,12,14,16) |
InChI-Schlüssel |
KDUACFAJTJZKOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C(=O)S)CCCCNC(=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





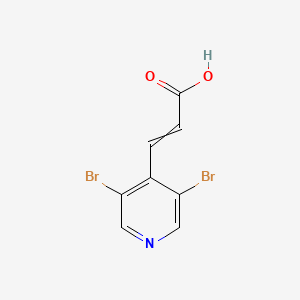
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
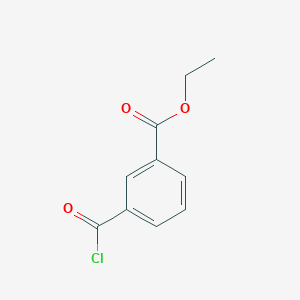

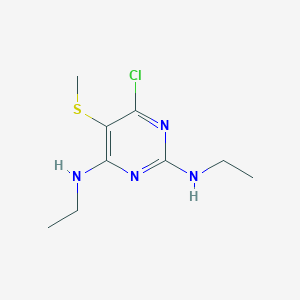
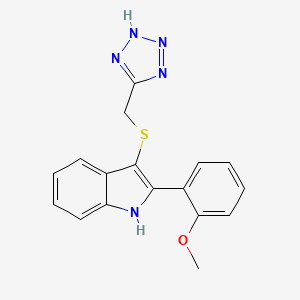


![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
